molecular formula C7H7ClINO B8730750 2-Chloro-5-ethoxy-4-iodopyridine CAS No. 877133-33-0

2-Chloro-5-ethoxy-4-iodopyridine

Cat. No. B8730750
Key on ui cas rn: 877133-33-0
M. Wt: 283.49 g/mol
InChI Key: DQUKZKQWTLBMSF-UHFFFAOYSA-N
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Patent
US08101628B2

Procedure details

Treat a solution of 6-chloro-4-iodo-pyridin-3-ol (4.9 g, 19 mmol) and potassium carbonate (8.0 g, 58 mmol) in dimethylformamide (50 mL) with ethyl iodide (4.7 mL, 58 mmol). Heat at 60° C. for 3 hours. Cool the mixture to room temperature and filter.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[C:4]([I:9])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](I)[CH3:17]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([I:9])[C:5]([O:8][CH2:16][CH3:17])=[CH:6][N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
ClC1=CC(=C(C=N1)O)I
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=C1)I)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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